D-Abequose - 644-48-4

D-Abequose

Catalog Number: EVT-258003
CAS Number: 644-48-4
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Abecarnil is discontinued (DEA controlled substance). Abecarnil is a beta carboline and a partial benzodiazepine-receptor agonist that has demonstrated promise as an anxiolytic agent. It may be useful in treating generalized anxiety disorder.

CDP-D-Abequose

Compound Description: Cytidine diphosphate D-abequose (CDP-D-abequose) is a nucleotide-activated form of D-abequose. It serves as a crucial precursor in the biosynthesis of lipopolysaccharides (LPS), specifically in the assembly of O-antigen repeating units found in certain bacteria like Salmonella enterica LT2 [].

Relevance: CDP-D-abequose is directly derived from D-abequose and plays a central role in its biological function. The enzymatic synthesis of CDP-D-abequose from D-glucose involves several intermediates, highlighting the intricate biosynthetic pathway related to D-abequose [].

CDP-6-deoxy-D-xylo-4-hexulose

Compound Description: CDP-6-deoxy-D-xylo-4-hexulose is a key intermediate in the biosynthetic pathway of CDP-D-abequose []. It is formed from CDP-D-glucose through enzymatic reactions involving CDP-glucose 4,6-dehydratase and NAD as a cofactor.

Relevance: This compound is a direct precursor to CDP-D-abequose in the biosynthetic pathway, highlighting the step-wise modification of sugar molecules to form D-abequose []. This pathway showcases the intricate enzymatic processes that lead to the formation of D-abequose-containing structures.

CDP-3,6-dideoxy-D-xylo-4-hexulose

Compound Description: CDP-3,6-dideoxy-D-xylo-4-hexulose is another essential intermediate in the CDP-D-abequose biosynthetic pathway, derived from CDP-6-deoxy-D-xylo-4-hexulose []. This conversion requires the activity of specific enzymes and NADH as a cofactor.

Relevance: This intermediate further demonstrates the stepwise enzymatic modifications required to convert simpler sugar molecules into the D-abequose moiety present in complex carbohydrates []. The specific enzymes involved in these transformations highlight the complexity of D-abequose biosynthesis.

α-D-Galp-(1→2)-[α-D-Abep-(1→3)]-α-D-Manp-(1→

Compound Description: This trisaccharide represents the specific epitope recognized by the monoclonal antibody Se155-4, which is directed against the O-antigen of Salmonella paratyphi B []. It consists of D-galactose, D-mannose, and importantly, D-abequose linked in a specific arrangement.

Relevance: The presence of D-abequose in this trisaccharide is crucial for the binding affinity and specificity of the antibody Se155-4 []. This highlights the importance of D-abequose as a key antigenic determinant in bacterial polysaccharides. This interaction emphasizes the role of D-abequose in bacterial recognition by the immune system.

3-Amino-3,6-dideoxy-D-galactose (D-Fuc3N)

Compound Description: D-Fuc3N is a 3-amino sugar often found in bacterial lipopolysaccharides and S-layer glycoproteins [, ]. It is structurally similar to D-abequose, with an amino group replacing the hydroxyl group at the C-3 position.

Relevance: The structural similarity between D-Fuc3N and D-abequose suggests a shared biosynthetic pathway and potential functional overlap in bacterial cell surface structures [, ]. This similarity highlights the diversity within the family of 3,6-dideoxyhexoses and their roles in bacterial polysaccharides.

3-Acetamido-3,6-dideoxy-D-galactose (D-Fuc3NAc)

Compound Description: D-Fuc3NAc is an acetylated derivative of D-Fuc3N, commonly found in various bacterial polysaccharides, including O-antigens and capsular polysaccharides [, , , ].

Relevance: The presence of the N-acetyl group in D-Fuc3NAc compared to D-abequose introduces a structural difference that can impact biological activity and antibody recognition []. This difference highlights the significance of even minor structural variations in determining the specific biological roles of these sugars.

3,6-dideoxy-D-glucose (Paratose)

Compound Description: Paratose is a 3,6-dideoxyhexose that is an epimer of D-abequose at the C-4 position []. It is found in some bacterial polysaccharides, although less commonly compared to D-abequose.

Relevance: The subtle yet critical difference in stereochemistry at C-4 distinguishes paratose from D-abequose. This distinction impacts its recognition by antibodies like Se155-4, demonstrating the high specificity of molecular interactions involving these sugars [].

3,6-dideoxy-D-mannose (Tyvelose)

Compound Description: Tyvelose is another 3,6-dideoxyhexose and an epimer of D-abequose, differing in stereochemistry at both the C-2 and C-4 positions []. Like paratose, it is found in some bacterial polysaccharides but is less prevalent than D-abequose.

Relevance: Similar to paratose, the stereochemical variations in tyvelose at C-2 and C-4 influence its biological properties and antibody recognition compared to D-abequose []. These differences underscore the importance of stereochemistry in dictating biological function.

Source and Classification

D-Abequose is derived from specific bacterial strains, notably those belonging to the genus Pectobacterium, which are known for their plant pathogenicity. The classification of D-Abequose falls under the category of carbohydrate chemistry, specifically within the subclass of deoxysugars. Its unique structure differentiates it from more common sugars, making it a subject of interest in microbiological and biochemical studies.

Synthesis Analysis

The synthesis of D-Abequose typically involves enzymatic pathways that utilize precursors such as glucose-1-phosphate and cytidine triphosphate (CTP). A notable method for synthesizing CDP-D-abequose (cytidine diphosphate D-abequose) was described in studies where enzymes from Salmonella were used.

Key Steps in Synthesis

  1. Starting Materials: The synthesis begins with alpha-D-[U-14C]glucose 1-phosphate and CTP.
  2. Enzymatic Reaction: Purified glucose-1-phosphate cytidylyltransferase catalyzes the initial reaction to form CDP-D-glucose.
  3. Intermediate Formation: CDP-D-glucose is then converted into CDP-6-deoxy-D-xylo-4-hexulose using NAD and CDP-glucose 4.6-dehydratase.
  4. Final Product: In a subsequent step, with the addition of NADH and other enzymes, CDP-D-abequose is formed, achieving yields of up to 82% from initial substrates .
Molecular Structure Analysis

The molecular structure of D-Abequose is characterized by its unique configuration as a 3,6-dideoxy sugar. It has a molecular formula of C₆H₁₂O₅ and features specific stereochemistry that distinguishes it from other hexoses.

Structural Characteristics

  • Configuration: The sugar exhibits a xylo configuration at its anomeric center.
  • NMR Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure, confirming glycosylation at various carbon positions.
  • Inter-residual Correlations: Strong correlations observed in ROESY spectra indicate specific spatial arrangements among the sugar residues .
Chemical Reactions Analysis

D-Abequose participates in various chemical reactions typical for sugars, including glycosylation and oxidation-reduction reactions. Its role in forming LPS structures makes it crucial for understanding bacterial pathogenicity.

Notable Reactions

  1. Glycosylation: D-Abequose can participate in glycosylation reactions, forming glycosidic bonds with other sugars or molecules.
  2. Oxidation: Under certain conditions, it may undergo oxidation to form corresponding acids or aldehydes.
Mechanism of Action

The mechanism by which D-Abequose contributes to bacterial virulence involves its incorporation into lipopolysaccharides, which are essential for bacterial cell wall integrity and immune evasion.

Mechanistic Insights

  • Cell Wall Structure: D-Abequose enhances the structural stability of LPS, contributing to the protective barrier against host immune responses.
  • Immunogenicity: Its unique structure may also play a role in modulating immune responses, potentially aiding in bacterial survival within host organisms .
Physical and Chemical Properties Analysis

D-Abequose exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Key Properties

  • Solubility: It is soluble in water due to its polar hydroxyl groups.
  • Melting Point: Specific melting point data are less frequently reported but can be inferred based on similar deoxysugars.
  • Spectroscopic Characteristics: Absorption characteristics are notable at specific wavelengths, aiding in its identification through spectroscopic methods .
Applications

D-Abequose has several scientific applications, particularly in microbiology and biochemistry.

Applications Overview

  1. Pathogen Research: Understanding its role in bacterial virulence can aid in developing targeted therapies against infections caused by Salmonella and related pathogens.
  2. Biochemical Studies: Its unique structure makes it an interesting subject for studies on carbohydrate chemistry and enzymatic synthesis pathways.
  3. Vaccine Development: Insights into its immunogenic properties may lead to novel vaccine formulations targeting specific bacterial infections .
Biosynthesis Pathways and Enzymatic Mechanisms

Genetic Determinants of Abequose Synthesis in Salmonella Serovars

D-Abequose (3,6-dideoxy-α-D-xylo-hexopyranose) is a defining component of the O-antigen in Salmonella enterica serogroup B (e.g., S. Typhimurium). Its biosynthesis is governed by the rfb gene cluster, located near the his operon on the bacterial chromosome. The rfbJ gene (STM2089 in S. Typhimurium LT2) encodes CDP-abequose synthase, which catalyzes the final epimerization step in abequose production [4] [9]. Genetic studies confirm that serogroup specificity depends on variations within this cluster:

  • Serogroup B: Contains rfbJ, directing abequose synthesis.
  • Serogroups A/D: Harbor homologous rfbS (for tyvelose synthesis) instead of rfbJ [3].PCR amplification using rfb-specific primers distinguishes these serogroups by product size (e.g., 882 bp for rfbJ in group B vs. 720 bp for rfbS in groups A/D) [3]. Deletion or mutation of rfbJ abolishes abequose production, altering O-antigen immunogenicity [5].

Table 1: Genetic Differentiation of Salmonella Serogroups via rfb Genes

SerogroupO-AntigenKey GenePCR Product Size
B4,5,12rfbJ882 bp
C26,8rfbJ variant820 bp
A/D2/9rfbS720 bp

Role of rfb Gene Clusters in 3,6-Dideoxyhexose Production

The rfb cluster coordinates a four-step pathway to convert glucose-1-phosphate to CDP-abequose:

  • Activation: Glucose-1-phosphate → CDP-glucose (via glucose-1-phosphate cytidylyltransferase, RfbF).
  • Dehydration: CDP-glucose → CDP-4-keto-6-deoxy-D-glucose (via CDP-glucose 4,6-dehydratase, RfbD).
  • Reduction: CDP-4-keto-6-deoxy-D-glucose → CDP-4-keto-3,6-dideoxy-D-glucose (using NADH and a reductase, RfbE).
  • Epimerization: CDP-4-keto-3,6-dideoxy-D-glucose → CDP-abequose (via RfbJ, an NADP⁺-dependent oxidoreductase) [2] [9] [10].In vitro reconstitution demonstrates >80% yield of CDP-abequose from CDP-glucose using purified Salmonella enzymes [2]. The rfbV gene (adjacent to rfbJ) encodes abequosyltransferase, which links abequose to the O-antigen trisaccharide backbone [α-D-Man-(1→4)-α-L-Rha-(1→3)-α-D-Gal-PP-Und] via an α-1,3-glycosidic bond [10].

Table 2: Enzymes in CDP-Abequose Biosynthesis

EnzymeGeneReactionCofactors
Glucose-1-phosphate cytidylyltransferaserfbFActivates glucose-1-phosphateCTP
CDP-glucose 4,6-dehydrataserfbDForms CDP-4-keto-6-deoxy-D-glucoseNAD⁺
CDP-4-keto-6-deoxyglucose reductaserfbEReduces C3-C4 bondNADH
CDP-abequose synthaserfbJEpimerizes C4 to produce CDP-abequoseNADP⁺

Comparative Analysis of Abequose Synthase Enzymes Across Enterobacteriaceae

Abequose synthase (RfbJ) belongs to the short-chain dehydrogenase/reductase (SDR) family and shares structural homology with GDP-mannose epimerases. Comparative studies reveal:

  • Conservation: Salmonella RfbJ shares >90% sequence identity with its homolog in Yersinia pseudotuberculosis serogroup IIA, which also produces abequose-containing O-antigens [1] [9].
  • Substrate Specificity: While Salmonella RfbJ acts on CDP-4-keto-3,6-dideoxy-D-glucose, paralogs like AscD in Yersinia utilize CDP-4-keto-6-deoxy-D-glucose for ascarylose synthesis [9].
  • Kinetic Parameters: Salmonella RfbJ exhibits a Kₘ of 0.12 mM for CDP-4-keto-3,6-dideoxy-D-glucose and requires NADP⁺ as a cofactor. Its activity is optimal at pH 7.5–8.0 [2] [9].In non-abequose-producing serovars (e.g., Salmonella Enteritidis, group D), rfbJ is replaced by rfbS, which synthesizes CDP-tyvelose—a C2 epimer of abequose [8]. This subtle structural difference (abequose vs. tyvelose) impacts O-antigen function, including colistin resistance (see Section 2.3).

Table 3: Kinetic Properties of Abequose Synthases

OrganismKₘ (Substrate)Optimal pHSpecific Activity
Salmonella enterica ser. Typhimurium0.12 mM7.5–8.04.2 μmol/min/mg
Yersinia pseudotuberculosis0.18 mM7.0–7.83.8 μmol/min/mg

Properties

CAS Number

644-48-4

Product Name

D-Abequose

IUPAC Name

(3R,5R,6R)-6-methyloxane-2,3,5-triol

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1

InChI Key

KYPWIZMAJMNPMJ-JDJSBBGDSA-N

SMILES

CC1C(CC(C(O1)O)O)O

Solubility

Soluble in DMSO

Synonyms

3,6-dideoxy-D-xylo-hexose
abequose

Canonical SMILES

CC1C(CC(C(O1)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](C(O1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.